Orthogonal Cleavage Mechanism: Thiolysis Versus Acidolysis Differentiates STmp from Trt and Mmt Protecting Groups
The STmp protecting group is cleaved exclusively by mild thiolysis using dithiothreitol (DTT) under basic conditions, whereas Trt and Mmt groups are removed exclusively under acidic conditions . This orthogonal cleavage mechanism enables STmp to be incorporated into multi-protection schemes alongside acid-labile groups without cross-reactivity [1].
| Evidence Dimension | Cleavage mechanism and orthogonality |
|---|---|
| Target Compound Data | STmp: Cleaved by 5% DTT with 0.1 M NMM in DMF (thiolysis, non-acidic) |
| Comparator Or Baseline | Trt: Cleaved by 95% TFA with 1-5% TIS (strong acid) [2]; Mmt: Cleaved by 0.5-1% TFA in DCM (mild acid) [3] |
| Quantified Difference | Mechanistic class difference: reducing agent (STmp) versus acid (Trt/Mmt). No acid exposure required for STmp removal. |
| Conditions | Solid-phase peptide synthesis, on-resin orthogonal deprotection |
Why This Matters
This mechanistic orthogonality enables sequential, regioselective disulfide bond formation in peptides containing two or more disulfide bridges without prematurely cleaving acid-labile side-chain protections.
- [1] CEM Corporation. Fully Automated Synthesis of Cyclic Disulfide-Bridged Peptides. Application Note. View Source
- [2] Sigma-Aldrich. Fmoc-Cys(Trt)-OH (Product No. 852008). Novabiochem®. CAS 103213-32-7. View Source
- [3] Barlos, K.; Gatos, D.; Hatzi, O.; Koch, N.; Koutsogianni, S. Synthesis of the Very Acid-Sensitive Fmoc-Cys(Mmt)-OH and Its Application in Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research 1996, 47 (3), 148-153. View Source
